molecular formula C17H11FO2 B6403816 3-Fluoro-5-(naphthalen-2-yl)benzoic acid CAS No. 1261921-17-8

3-Fluoro-5-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403816
CAS No.: 1261921-17-8
M. Wt: 266.27 g/mol
InChI Key: DSMDDRCHTGRNIL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a naphthalen-2-yl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(naphthalen-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to alcohol derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylate salts.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-Fluoro-5-(naphthalen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthalen-2-yl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMDDRCHTGRNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690421
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-17-8
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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